REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[C:11]2C(=O)O[C:14](C)([CH3:18])[O:13][C:12]2=[O:20])[OH:10])=[CH:4][CH:3]=1>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9](=[O:10])[CH2:11][C:12]([O:13][CH2:14][CH3:18])=[O:20])=[CH:6][CH:7]=1
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Name
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5-(2-(4-chlorophenyl)-1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Quantity
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103 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(O)=C1C(OC(OC1=O)(C)C)=O
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Name
|
|
Quantity
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718 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction was cooled
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→20/80)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |